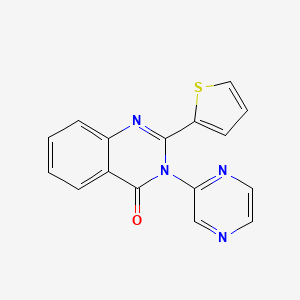
4-(diphenylmethyl)-N-ethyl-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(diphenylmethyl)-N-ethyl-1-piperazinecarbothioamide, also known as DPT, is a chemical compound that has been used in scientific research for many years. It is a member of the piperazine family of compounds, which are known for their diverse biological activities. DPT is a potent inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Mecanismo De Acción
4-(diphenylmethyl)-N-ethyl-1-piperazinecarbothioamide works by inhibiting the activity of monoamine oxidase, which leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This increase in neurotransmitter levels is thought to be responsible for the therapeutic effects of 4-(diphenylmethyl)-N-ethyl-1-piperazinecarbothioamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(diphenylmethyl)-N-ethyl-1-piperazinecarbothioamide include increased levels of neurotransmitters in the brain, which can lead to improved mood, reduced anxiety, and increased cognitive function. 4-(diphenylmethyl)-N-ethyl-1-piperazinecarbothioamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(diphenylmethyl)-N-ethyl-1-piperazinecarbothioamide in lab experiments is its potent inhibitory activity against monoamine oxidase, which makes it a useful tool for investigating the role of neurotransmitters in various biological processes. However, one limitation of using 4-(diphenylmethyl)-N-ethyl-1-piperazinecarbothioamide is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
Future research on 4-(diphenylmethyl)-N-ethyl-1-piperazinecarbothioamide could focus on its potential as a therapeutic agent for a wider range of neurological and psychiatric disorders. It could also investigate the development of new compounds based on the structure of 4-(diphenylmethyl)-N-ethyl-1-piperazinecarbothioamide, which may have improved therapeutic properties and reduced toxicity. Additionally, further research could explore the potential of 4-(diphenylmethyl)-N-ethyl-1-piperazinecarbothioamide as a tool for investigating the role of neurotransmitters in various biological processes.
Métodos De Síntesis
The synthesis of 4-(diphenylmethyl)-N-ethyl-1-piperazinecarbothioamide involves the reaction of N-ethylpiperazine with benzophenone thiosemicarbazone in the presence of a reducing agent such as lithium aluminum hydride. The resulting compound is then purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
4-(diphenylmethyl)-N-ethyl-1-piperazinecarbothioamide has been used in scientific research to investigate its potential as a treatment for various neurological and psychiatric disorders, such as depression, anxiety, and Parkinson's disease. It has also been studied for its potential as a therapeutic agent for drug addiction and alcoholism.
Propiedades
IUPAC Name |
4-benzhydryl-N-ethylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c1-2-21-20(24)23-15-13-22(14-16-23)19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEFAJPQUODCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diphenylmethyl)-N-ethylpiperazine-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5765504.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-isopropylurea](/img/structure/B5765510.png)

![4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5765518.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5765531.png)
![4-[(5-methyl-2-furyl)methyl]morpholine](/img/structure/B5765544.png)




![8-phenylindeno[1,2-d][1,2,3]dithiazole](/img/structure/B5765588.png)

![4-tert-butyl-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5765603.png)